An In-depth Technical Guide to the Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime
An In-depth Technical Guide to the Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1H-Imidazole-2-carboxaldehyde Oxime. The synthesis is presented as a two-part process, beginning with the preparation of the precursor, 1H-Imidazole-2-carboxaldehyde, followed by its conversion to the target oxime. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to ensure clarity and reproducibility for research and development applications.
Part 1: Synthesis of the Intermediate: 1H-Imidazole-2-carboxaldehyde
The initial phase of the synthesis focuses on the preparation of 1H-Imidazole-2-carboxaldehyde. The following protocol is adapted from a procedure published in Organic Syntheses[1]. This method utilizes inexpensive, commercially available starting materials to produce the intermediate aldehyde in high yields[1].
The synthesis involves the hydrolysis of a protected imidazole precursor. A solution of 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride in concentrated hydrochloric acid is refluxed, leading to the removal of the protecting groups and subsequent crystallization of the desired aldehyde[1].
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Hydrolysis: A solution of 19.1 g (0.05 mol) of dry 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride is prepared in 200 mL of concentrated hydrochloric acid. This mixture is refluxed for 22 hours[1].
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Isolation of Intermediate: The mixture is then chilled on ice, which causes benzoic acid to precipitate. The benzoic acid is removed by filtration[1].
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Evaporation and Digestion: The filtrate is evaporated to leave a residue. This residue is first digested with 100 mL of 95% ethyl alcohol and then cooled on ice[1]. Any remaining solids, primarily ethylenediamine dihydrochloride, are filtered off[1].
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Crystallization: The solvent from the filtrate is removed under reduced pressure, leaving a solid residue. This residue is dissolved in 40 mL of water[1].
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Final Product Precipitation: Solid sodium bicarbonate is added to the aqueous solution until foaming ceases. This neutralizes the solution and causes the 1H-Imidazole-2-carboxaldehyde to crystallize out of the solution[1].
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Purification: The crystallized product is collected. For analytical purity, the material can be recrystallized from water[1].
| Parameter | Value | Source |
| Molecular Formula | C₄H₄N₂O | [2] |
| Molecular Weight | 96.09 g/mol | [2] |
| CAS Number | 10111-08-7 | [2] |
| Melting Point | 206–207 °C (recrystallized) | [1] |
| Appearance | Crystalline Solid | [1] |
Part 2: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime
The second part of the process involves the conversion of the synthesized aldehyde into the target oxime. This procedure is a standard oximation reaction, adapted from classical methods for preparing oximes from carbonyl compounds[3]. The reaction involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base[3].
1H-Imidazole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride. A base, such as pyridine, is used to neutralize the HCl salt and facilitate the nucleophilic attack of the hydroxylamine on the aldehyde's carbonyl carbon, forming the oxime.
Caption: Workflow for the synthesis of 1H-Imidazole-2-carboxaldehyde Oxime.
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Reactant Mixture: In a suitable reaction flask, combine 1H-Imidazole-2-carboxaldehyde, hydroxylamine hydrochloride, ethanol, and pyridine[3].
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Reaction: Reflux the mixture on a water bath for approximately 15 to 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography[3].
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Crystallization: Upon completion, allow the reaction mixture to cool. The desired 1H-Imidazole-2-carboxaldehyde oxime should crystallize from the solution[3].
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Isolation: Filter the solid product from the cooled mixture[3].
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Purification: To remove residual pyridine, the collected solid can be treated with a dilute acid (via salt formation) and then washed. Further purification can be achieved by recrystallizing the product from ethanol[3].
| Parameter | Value | Source |
| Molecular Formula | C₄H₅N₃O | [4] |
| Molecular Weight | 111.10 g/mol | [4] |
| CAS Number | 127020-07-9 | [4][5] |
| Appearance | Solid (expected) | |
| InChIKey | UFKWQRUCZNBSDY-XVNBXDOJSA-N | [4] |
Overall Synthesis Pathway Diagram
The following diagram illustrates the logical relationship between the two main stages of the synthesis.
Caption: Two-part synthesis pathway from starting materials to the final oxime product.
